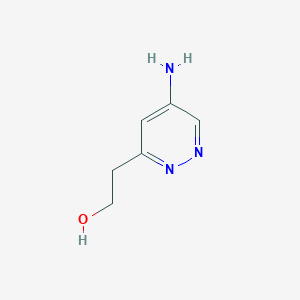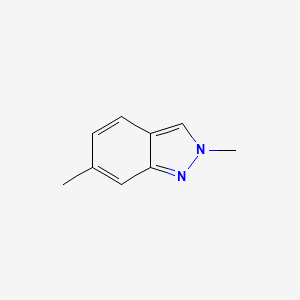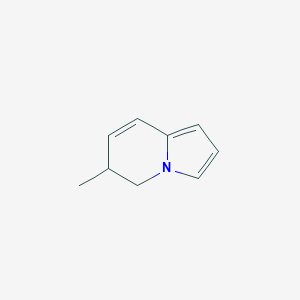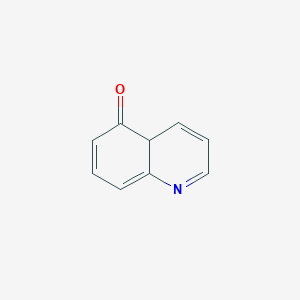![molecular formula C8H9NO2 B11924116 6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
6-Methoxy-2,3-dihydrobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,3-dihydrobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with a methoxy group attached at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydrobenzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with methoxyacetaldehyde in the presence of an acid catalyst can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the laboratory synthesis methods. These processes are scaled up and often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2,3-dihydrobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: 6-Hydroxy-2,3-dihydrobenzo[d]oxazole.
Reduction: 6-Methoxy-2,3-dihydrobenzo[d]oxazoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2,3-dihydrobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2,3-dihydrobenzo[d]oxazole involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of a hydrogen at the 2-position.
6-Hydroxy-2,3-dihydrobenzo[d]oxazole: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxy-2(3H)-benzoxazolone: Similar structure but with a carbonyl group at the 2-position.
Uniqueness
6-Methoxy-2,3-dihydrobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
6-methoxy-2,3-dihydro-1,3-benzoxazole |
InChI |
InChI=1S/C8H9NO2/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
YUZRDDWRDBOLQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
